9H-pyrido[3,4-b]indole-3-carboxylic acid
Overview
Description
Synthesis Analysis
The synthesis of derivatives of 9H-pyrido[3,4-b]indole, such as 9-(4'-aminophenyl)-9H-pyrido[3,4-b]indole, involves multiple steps starting from ethyl indole-2-aldehyde. This process includes N-phenylation, elongation of the aldehyde substituent, and construction of the pyridine nucleus to ensure nitrogen substitution (Murakami et al., 2010). Additionally, novel synthetic routes have been developed for related structures, showcasing the versatility and complexity in synthesizing 9H-pyrido[3,4-b]indole derivatives (Somei et al., 1998).
Molecular Structure Analysis
Structural analysis of 9H-pyrido[3,4-b]indole derivatives reveals intricate molecular arrangements. For instance, single crystal X-ray diffraction studies of 9-phenyl-9H-pyrido[3,4-b]indole have elucidated its crystalline structure, providing insights into its molecular geometry and intermolecular interactions (Meesala et al., 2014).
Chemical Reactions and Properties
9H-pyrido[3,4-b]indole compounds participate in various chemical reactions, demonstrating a range of reactivities due to their unique structural features. For example, their potential as pharmacophores in antifilarial chemotherapy has been explored through the synthesis and evaluation of 1-aryl-9H-pyrido[3,4-b]indole-3-carboxylate derivatives, highlighting their bioactive properties (Srivastava et al., 1999).
Scientific Research Applications
Antidiabetic Agent Synthesis
9H-pyrido[3,4-b]indole-3-carboxylic acid derivatives have been synthesized and evaluated for antidiabetic activity. Derivatives like DM3, DM4, and DM5 showed potential in vivo antidiabetic effects in streptozotocin-induced diabetic rats. These findings indicate the compound's relevance in developing new antidiabetic agents (Choudhary et al., 2011).
Mass Spectrometry Applications
β-Carboline alkaloids, including 9H-pyrido[3,4-b]indole, have been utilized as matrices in matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI/TOF-MS) for analyzing proteins and sulfated oligosaccharides. This demonstrates the compound's utility in enhancing the effectiveness of mass spectrometric analysis of various biomolecules (Nonami et al., 1997).
Antifilarial Chemotherapy
Substituted 9H-pyrido[3,4-b]indoles have been identified as potential lead compounds in antifilarial chemotherapy. Specific derivatives exhibited significant macrofilaricidal or microfilaricidal activities against various filarial nematodes, highlighting their potential as new treatments in this field (Srivastava et al., 1999).
Food Analysis
9H-pyrido[3,4-b]indole and its derivatives have been detected in thermally processed meat, indicating their formation during cooking. These compounds are implicated in various diseases, including Parkinson's disease and cancer. This highlights their significance in food safety and public health studies (Crotti et al., 2010).
Fluorescence Studies
Research on 3-formyl-9H-pyrido[3,4-b]indoles has explored their potential for creating fluorescent molecular hybrids. These studies include investigations into their fluorescence characteristics, which could have applications in biological imaging and molecular diagnostics (Devi & Singh, 2022).
Tobacco Smoke Analysis
Analysis of 9H-pyrido[3,4-b]indoles in tobacco smoke has revealed their presence as carcinogenic compounds. This research is crucial for understanding the health risks associated with smoking and for regulatory purposes in tobacco product control (Smith et al., 2004).
Organic Light-Emitting Diodes (OLEDs)
9H-pyrido[2,3-b]indole-based molecules have been developed as host materials for blue phosphorescent organic light-emitting diodes (PhOLEDs). Their high efficiency and thermal stability make them valuable in advancing OLED technology (Cho et al., 2014).
Safety And Hazards
As with any chemical compound, safety precautions should be taken when handling 9H-pyrido[3,4-b]indole-3-carboxylic acid. Consult safety data sheets (SDS) and follow proper laboratory practices. Specific toxicity, environmental impact, and hazards associated with this compound require further assessment.
Future Directions
Future research could explore:
- Biological Activity : Investigate potential applications in drug discovery or therapeutic interventions.
- Derivatives : Synthesize and study derivatives for enhanced properties.
- Structural Modifications : Explore modifications to improve solubility, stability, or bioavailability.
properties
IUPAC Name |
9H-pyrido[3,4-b]indole-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O2/c15-12(16)10-5-8-7-3-1-2-4-9(7)14-11(8)6-13-10/h1-6,14H,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARLVFKCLBYUINL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC(=NC=C3N2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30225209 | |
Record name | Carboline-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30225209 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>31.8 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49679578 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
9H-pyrido[3,4-b]indole-3-carboxylic acid | |
CAS RN |
74214-63-4 | |
Record name | 9H-Pyrido[3,4-b]indole-3-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=74214-63-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Carboline-3-carboxylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074214634 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Carboline-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30225209 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 9H-pyrido[3,4-b]indole-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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